4-Fluoronitrobenzene-d4
Overview
Description
4-Fluoronitrobenzene-d4 is a deuterated derivative of 4-fluoronitrobenzene, an organic compound with the molecular formula C6H4FNO2. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Safety and Hazards
Future Directions
4-Fluoronitrobenzene-d4 is an important building block in the preparation of various pharmaceuticals and dyes . Its use in continuous flow processing in fine chemical production has gained much attention . The development of simple, mild, and highly efficient methods for the mono-N-alkylation is still attractive in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene-d4 can be synthesized through the Halex process, which involves the reaction of 4-nitrochlorobenzene with potassium fluoride. The reaction proceeds as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronitrobenzene-d4 undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound yields 4-fluoroaniline-d4.
Nucleophilic Aromatic Substitution: The nitro group makes the fluorine atom a good leaving group, allowing for substitution reactions with nucleophiles such as phenoxide.
Common Reagents and Conditions:
Reduction: Catalysts like iron oxide (Fe2O3) are used in the presence of hydrogen gas.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents under elevated temperatures.
Major Products:
Reduction: 4-Fluoroaniline-d4
Nucleophilic Substitution: Mononitrodiphenylether-d4
Scientific Research Applications
4-Fluoronitrobenzene-d4 is widely used in scientific research due to its deuterated nature, which enhances the resolution of NMR spectroscopy. Its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Applied in the production of dyes, surfactants, and agrochemicals
Comparison with Similar Compounds
- 4-Chloronitrobenzene
- 1-Bromo-4-nitrobenzene
- 3-Nitroaniline
- 2-Nitrotoluene
- 4-Nitroaniline
Uniqueness: 4-Fluoronitrobenzene-d4 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy. Compared to its non-deuterated counterparts, it offers enhanced spectral resolution and reduced background noise, making it invaluable in detailed molecular studies .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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